Cas no 1701641-84-0 (4-amino-1-butyl-1H-pyrazole-3-carboxamide)
4-amino-1-butyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-amino-1-butyl-1H-pyrazole-3-carboxamide
- EN300-1106371
- 1701641-84-0
-
- Inchi: 1S/C8H14N4O/c1-2-3-4-12-5-6(9)7(11-12)8(10)13/h5H,2-4,9H2,1H3,(H2,10,13)
- InChI Key: HNLYUTHWLGQKEP-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CN(CCCC)N=1)N)N
Computed Properties
- Exact Mass: 182.11676108g/mol
- Monoisotopic Mass: 182.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 86.9Ų
4-amino-1-butyl-1H-pyrazole-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106371-0.05g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1106371-0.1g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1106371-0.25g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1106371-0.5g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1106371-1.0g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 1g |
$1057.0 | 2023-05-24 | ||
| Enamine | EN300-1106371-2.5g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1106371-5.0g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-1106371-10.0g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 10g |
$4545.0 | 2023-05-24 | ||
| Enamine | EN300-1106371-1g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1106371-5g |
4-amino-1-butyl-1H-pyrazole-3-carboxamide |
1701641-84-0 | 95% | 5g |
$2235.0 | 2023-10-27 |
4-amino-1-butyl-1H-pyrazole-3-carboxamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-amino-1-butyl-1H-pyrazole-3-carboxamide
4-Amino-1-Butyl-1H-Pyrazole-3-Carboxamide (CAS No. 1701641-84-0): A Comprehensive Overview
4-Amino-1-butyl-1H-pyrazole-3-carboxamide (CAS No. 1701641-84-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, exhibits promising pharmacological properties, making it a subject of extensive study for potential therapeutic applications.
The molecular structure of 4-amino-1-butyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring with an amino group at the 4-position and a butyl substituent at the 1-position, along with a carboxamide group at the 3-position. This arrangement confers the molecule with specific chemical and biological properties that are of interest to researchers.
Recent studies have highlighted the potential of 4-amino-1-butyl-1H-pyrazole-3-carboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic activities. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory processes.
In addition to its anti-inflammatory properties, 4-amino-1-butyl-1H-pyrazole-3-carboxamide has also demonstrated significant analgesic effects. Preclinical studies in animal models have shown that this compound effectively reduces pain responses, suggesting its potential as a novel analgesic agent. The mechanism of action is believed to involve modulation of nociceptive pathways and inhibition of pain-related neurotransmitters.
The pharmacokinetic profile of 4-amino-1-butyl-1H-pyrazole-3-carboxamide has been extensively studied to understand its behavior in biological systems. Research indicates that this compound has good oral bioavailability and a favorable half-life, making it suitable for systemic administration. Furthermore, it exhibits low toxicity and minimal side effects, which are crucial factors for its development as a therapeutic agent.
In the realm of drug discovery, 4-amino-1-butyl-1H-pyrazole-3-carboxamide has shown promise as a lead compound for the development of new drugs targeting inflammatory and pain-related conditions. Its unique chemical structure and pharmacological properties make it an attractive candidate for further optimization through medicinal chemistry approaches.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-amino-1-butyl-1H-pyrazole-3-carboxamide in human subjects. Preliminary results from phase I trials have been encouraging, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for more advanced clinical studies to explore its therapeutic potential in larger patient populations.
Beyond its direct therapeutic applications, 4-amino-1-butyl-1H-pyrazole-3-carboxamide is also being investigated for its potential as a tool compound in basic research. Its ability to modulate specific biological pathways makes it valuable for studying mechanisms underlying inflammatory and pain processes. This dual role as both a therapeutic agent and a research tool underscores its significance in the scientific community.
In conclusion, 4-amino-1-butyl-1H-pyrazole-3-carboxamide (CAS No. 1701641-84-0) is a promising compound with a wide range of potential applications in medicine and research. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable asset in the ongoing efforts to develop new treatments for inflammatory and pain-related conditions. As research continues to advance, this compound is likely to play an increasingly important role in both clinical practice and scientific inquiry.
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